N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide

Description

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is a chemical compound known for its ability to react with thiols to form mixed disulfides . It has a molecular formula of C32H52N6O7S and a molecular weight of 680.86 . This compound is primarily used in research settings, particularly in the study of receptor channels and permeases .

Properties

IUPAC Name |

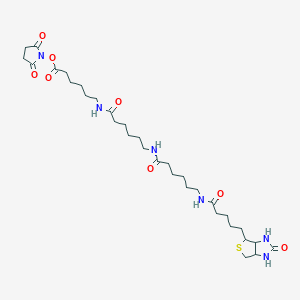

(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52N6O8S/c39-25(13-5-2-10-20-35-27(41)15-8-7-12-24-31-23(22-47-24)36-32(45)37-31)33-19-9-1-4-14-26(40)34-21-11-3-6-16-30(44)46-38-28(42)17-18-29(38)43/h23-24,31H,1-22H2,(H,33,39)(H,34,40)(H,35,41)(H2,36,37,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHQNXWSOQGALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide typically involves the reaction of biotin with caproylaminocaproylaminocaproyl and N-hydroxysuccinimide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure proper solubility and reactivity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves maintaining stringent reaction conditions and using high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly with thiols. This reaction leads to the formation of mixed disulfides .

Common Reagents and Conditions: The common reagents used in these reactions include thiols and organic solvents like DMF and DMSO. The reaction conditions typically involve room temperature and a moisture-free environment to prevent hydrolysis .

Major Products Formed: The major product formed from the reaction of this compound with thiols is a mixed disulfide, which is useful in probing the structures of receptor channels .

Scientific Research Applications

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the structures of receptor channels such as the acetylcholine receptor channel and the gamma-aminobutyric acid (GABA) receptor channel . Additionally, it is employed in the study of lactose permeases . Its ability to form mixed disulfides with thiols makes it a valuable tool in these research areas .

Mechanism of Action

The mechanism of action of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide involves its reaction with thiols to form mixed disulfides. This reaction is specific and rapid, allowing researchers to probe the structures of various receptor channels and permeases . The molecular targets include thiol groups present in proteins and enzymes, which are crucial for the compound’s reactivity and effectiveness .

Comparison with Similar Compounds

- N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide

- This compound (relative stereo)

Uniqueness: this compound is unique due to its specific reactivity with thiols, which allows for the formation of mixed disulfides. This property makes it particularly useful in studying receptor channels and permeases, setting it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.